1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one
CAS No.: 919116-99-7
Cat. No.: VC17282717
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919116-99-7 |
|---|---|
| Molecular Formula | C18H16O5 |
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | 1-[2-(4-hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethanone |
| Standard InChI | InChI=1S/C18H16O5/c1-10(19)16-17-14(22-3)8-13(21-2)9-15(17)23-18(16)11-4-6-12(20)7-5-11/h4-9,20H,1-3H3 |
| Standard InChI Key | QSZMHPCJQNVHGC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(OC2=C1C(=CC(=C2)OC)OC)C3=CC=C(C=C3)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzofuran ring system substituted at positions 2, 4, and 6. The 2-position hosts a 4-hydroxyphenyl group, while methoxy groups occupy the 4- and 6-positions. An acetyl group (ethan-1-one) is attached to the 3-position, completing the structure. This arrangement confers unique electronic and steric properties, influencing its reactivity and biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 919116-99-7 |
| Molecular Formula | C₁₈H₁₆O₅ |
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | 1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one |
| Topological Polar Surface Area | 76.9 Ų |
| LogP (Octanol-Water) | 2.81 (estimated) |
The compound’s moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug candidates .
Synthesis and Characterization
Synthetic Routes
Synthesis typically begins with 4-hydroxyacetophenone, which undergoes sequential reactions to construct the benzofuran core. A common approach involves:
-
Condensation: Reaction with a dihydroxybenzaldehyde derivative under acidic conditions to form the benzofuran skeleton.
-
Methoxy Group Introduction: Methylation using dimethyl sulfate or methyl iodide in the presence of a base.
-
Acetylation: Introduction of the acetyl group via Friedel-Crafts acylation .
Industrial-scale production employs continuous flow synthesis to enhance yield (reported up to 80.3% in batch processes) and reduce byproducts .
Table 2: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Condensation | H₂SO₄, 60°C, 6 h | Benzofuran ring formation |
| Methylation | (CH₃)₂SO₄, K₂CO₃, acetone | Methoxy group addition |
| Acylation | Acetic anhydride, AlCl₃ | Acetyl group introduction |
Characterization Techniques
-
NMR Spectroscopy: ¹H NMR reveals distinct signals for methoxy (δ 3.80–3.85 ppm), acetyl (δ 2.60 ppm), and aromatic protons (δ 6.70–7.40 ppm).
-
X-ray Crystallography: Confirms planar benzofuran core and intermolecular hydrogen bonding involving the 4-hydroxyphenyl group .
Biological Activities and Mechanisms
Antioxidant Activity
The compound scavenges free radicals via its phenolic -OH group, donating hydrogen atoms to stabilize reactive oxygen species (ROS). In vitro assays show an IC₅₀ of 12.3 μM against DPPH radicals, outperforming reference antioxidants like ascorbic acid (IC₅₀ = 18.7 μM) .
Anti-Inflammatory Effects
It inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), reducing prostaglandin E₂ (PGE₂) production by 67% at 10 μM in lipopolysaccharide-stimulated macrophages.
Table 3: Biological Activity Profile
| Activity | Model System | Key Finding |
|---|---|---|
| Antioxidant | DPPH assay | IC₅₀ = 12.3 μM |
| Anti-inflammatory | Macrophages | 67% PGE₂ inhibition at 10 μM |
| Anticancer | MCF-7 cells | IC₅₀ = 8.4 μM; caspase-3 activation |
Comparative Analysis with Structural Analogs
Impact of Substitution Patterns
-
1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone (PubChem CID 256732): Lacking methoxy groups, this analog shows reduced antioxidant activity (IC₅₀ = 24.5 μM), highlighting the importance of methoxy substituents .
-
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethan-1-one (CAS 101002-31-7): The elongated alkyl chains increase LogP to 4.89, enhancing lipophilicity but reducing aqueous solubility .
Table 4: Structural and Functional Comparisons
| Compound | Key Structural Feature | LogP | Antioxidant IC₅₀ (μM) |
|---|---|---|---|
| Target Compound | 4,6-Dimethoxy | 2.81 | 12.3 |
| 1-(6-Hydroxy-...) [CID 256732] | 6-Hydroxy | 2.15 | 24.5 |
| 1-(4-Butoxy-5-hexyl-...) [CAS 101002-31-7] | Butoxy/hexyl chains | 4.89 | Not reported |
Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead structure for developing COX-2 inhibitors and ROS-targeted therapies. Derivatives with modified methoxy/acetyl groups are under investigation to enhance bioavailability .
Industrial Scalability
Continuous flow synthesis and catalytic systems (e.g., immobilized lipases) are being optimized to achieve kilogram-scale production with <2% impurities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume